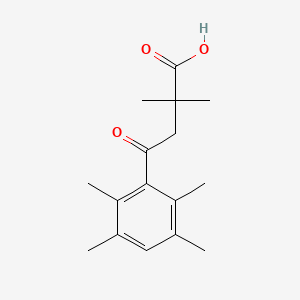

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid

Description

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-9-7-10(2)12(4)14(11(9)3)13(17)8-16(5,6)15(18)19/h7H,8H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFZJXCESMMHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CC(C)(C)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 2,3,5,6-tetramethylphenyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of butyric acid have shown promise in cancer therapy. Studies have explored the potential of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid as an anticancer agent due to its ability to induce apoptosis in cancer cells. Its structural similarity to other known anticancer agents may enhance its efficacy in targeting specific cancer types.

Neuroprotective Effects : Some studies suggest that compounds similar to this butyric acid derivative could exhibit neuroprotective properties. Investigations into its effects on neuronal cell lines may reveal insights into its potential for treating neurodegenerative diseases.

Material Science

Polymer Additives : The compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices may enhance the durability and performance of materials used in various applications, including automotive and aerospace industries.

Biochemical Applications

Enzyme Inhibition Studies : The compound’s unique structure allows it to interact with various enzymes. Research has focused on its potential as an enzyme inhibitor, which could lead to advancements in drug development targeting specific metabolic pathways.

Analytical Chemistry : In analytical applications, this compound can serve as a standard in chromatographic techniques for the quantification of similar compounds in complex mixtures. Its distinct chemical properties make it a reliable reference material.

Case Studies

- Anticancer Research :

- Polymer Applications :

- Neuroprotection Studies :

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The presence of multiple methyl groups and the tetramethylphenyl substituent contribute to its unique binding properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid with three related compounds, emphasizing structural, functional, and biological distinctions.

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

Steric and Electronic Effects :

- The target compound lacks the sulfonamide group present in RA839 and its derivatives, which is critical for binding to the Keap1 kelch domain . Instead, its β-keto group may influence redox properties or metal chelation.

- The tetramethylphenyl group in all compounds enhances hydrophobicity, but the carboxylic acid in the target compound increases polarity compared to RA839’s naphthyl moiety .

Molecular Weight and Solubility :

- The target compound (estimated MW ~290 g/mol) is lighter than RA839 (MW ~700 g/mol), suggesting better membrane permeability but reduced specificity for protein targets .

Biological Activity

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid is a compound with significant potential in various biological applications. Its structure features a bulky tetramethylphenyl group which may influence its biological activity and interactions with biological targets.

- Molecular Formula : C16H22O3

- CAS Number : Not provided in the search results.

- Molecular Weight : 278.35 g/mol

The biological activity of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid has been studied primarily in the context of its potential as an inhibitor of specific biological pathways. Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory and anti-cancer properties.

Inhibition Studies

In a study exploring various compounds for their ability to inhibit the Type III Secretion System (T3SS), it was found that related compounds could significantly reduce the secretion of virulence factors in pathogenic bacteria. While specific data on 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid was not detailed in the available literature, the structural similarities suggest potential for similar inhibitory effects .

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies assessing the anti-inflammatory properties of structurally related compounds, it was observed that certain analogs could downregulate pro-inflammatory cytokines. This suggests a potential pathway through which 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid may exert its effects .

- Anticancer Potential : Preliminary investigations into compounds with similar structures have indicated that they may induce apoptosis in cancer cells. The bulky tetramethylphenyl group may enhance lipophilicity and cellular uptake, potentially increasing efficacy against tumor cells .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.